molecular formula C8H5F2NO B1587716 4,5-Difluorooxindole CAS No. 850429-64-0

4,5-Difluorooxindole

Cat. No. B1587716
M. Wt: 169.13 g/mol
InChI Key: YUPHSWQGQCGBQH-UHFFFAOYSA-N
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Description

4,5-Difluorooxindole is a chemical compound with the molecular formula C8H5F2NO . It has a molecular weight of 169.128 Da .


Synthesis Analysis

The synthesis of 4,5-Difluorooxindole involves a complex reaction network that includes neighboring group participation, rearrangement, and elimination pathways . Three of the four possible diastereoisomers of 4,5-difluoropipecolic acid were successfully synthesized via deoxyfluorination chemistry .


Molecular Structure Analysis

The molecular structure of 4,5-Difluorooxindole consists of 8 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom . The exact mass is 169.033920 Da .


Physical And Chemical Properties Analysis

4,5-Difluorooxindole has a density of 1.415 g/cm3 , a boiling point of 294.7ºC at 760 mmHg , and a melting point of 194-198ºC . It also has a flash point of 132ºC .

Scientific Research Applications

  • Novel Analgesic-Antiinflammatory Salicylates : 5-(2,4-Difluorophenyl)salicylic acid, a compound related to 4,5-Difluorooxindole, was found to be more active than aspirin as an analgesic and antiinflammatory agent. It demonstrated superior efficacy and safety compared to over 500 salicylates investigated (Hannah et al., 1978).

  • Use of a Fluorescent Redox Probe for Direct Visualization of Actively Respiring Bacteria : The redox dye 5-cyano-2,3-ditolyl tetrazolium chloride (CTC), which shares structural similarities with 4,5-Difluorooxindole, was used for direct microscopic enumeration of respiring bacteria in environmental samples (Rodriguez et al., 1992).

  • General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles : A study on the synthesis of 4-trifluoromethylsydnones, which are chemically related to 4,5-Difluorooxindole, described methods for regioselective alkyne cycloaddition reactions. This synthesis method was used in the creation of the herbicide fluazolate (Foster et al., 2012).

  • Nuclear Fluorination of 3,5-Diarylisoxazoles with Selectfluor® : The study reported C-4 fluorination of a series of 3,5-diarylisoxazoles, including compounds similar to 4,5-Difluorooxindole, demonstrating the potential for creating more stable derivatives for medicinal chemistry research (Stephens & Blake, 2004).

  • Structure–Property Relationship of 4-Substituted-Spirobifluorenes : This study focuses on the properties and applications of 4-substituted spirobifluorenes, which are structurally related to 4,5-Difluorooxindole. It discusses their application in Phosphorescent Organic Light-Emitting diodes (PhOLEDs) (Poriel & Rault‐Berthelot, 2017).

  • First Synthesis of 4-Chloro-2,2-Difluoro[1,3]dioxole[4,5-c]pyridine : This research presents the synthesis of a 5-aza-derivative of 2,2-difluorobenzodioxole, which is related to 4,5-Difluorooxindole. It highlights its potential use in medicinal chemistry due to the chlorine atom's suitability for further functionalization (Catalani et al., 2010).

  • Aminodifluorosulfinium Salts Selective Fluorination Reagents

    : This study explores crystalline fluorinating agents that are related to 4,5-Difluorooxindole. These reagents show potential for selective fluorination in organic chemistry, impacting the synthesis of various compounds (L’Heureux et al., 2010).

Safety And Hazards

4,5-Difluorooxindole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Research on 4,5-Difluorooxindole and similar compounds is ongoing. For instance, a series of 5-fluoro-2-oxindole derivatives were synthesized and investigated for their α-glucosidase inhibitory activities, which could have implications for the treatment of diabetes .

properties

IUPAC Name

4,5-difluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPHSWQGQCGBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2F)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395648
Record name 4,5-DIFLUOROOXINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluorooxindole

CAS RN

850429-64-0
Record name 4,5-DIFLUOROOXINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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